

Nucleoprotein (396-404) Peptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Nucleoprotein (396-404) (TFA)

Cat. No.: B10831697

[Get Quote](#)

Core Summary

The Nucleoprotein (396-404) peptide, with the amino acid sequence Phe-Gln-Pro-Gln-Asn-Gly-Gln-Phe-Ile (FQPQNGQFI), is a well-characterized immunodominant epitope derived from the nucleoprotein of the Lymphocytic Choriomeningitis Virus (LCMV).^{[1][2][3][4][5]} This peptide is specifically recognized by CD8+ T cells in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2D(b).^{[1][3]} Its high immunogenicity and defined genetic origin make it a critical tool in immunological research, particularly in studies of T-cell responses to viral infections, vaccine development, and cancer immunotherapy.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the Nucleoprotein (396-404) peptide, focusing on its role in eliciting and quantifying T-cell responses.

Table 1: Magnitude of NP(396-404)-Specific CD8+ T-Cell Response

Experimental Model	Time Point	Tissue	Measurement	Result	Reference
C57BL/6 mice infected with LCMV	Day 8 post-infection	Spleen	Percentage of total CD8+ T cells	~20-30%	[6]
C57BL/6 mice infected with LCMV	Day 15 post-infection	Spleen	Number of specific CD8+ T cells	3-5 x 10 ⁶	[7]
C57BL/6 mice infected with LCMV-WE	Day 5 post-infection	Spleen	In vivo specific killing	~60-80%	[8]

Table 2: Functional Avidity of NP(396-404)-Specific CTLs

Assay	Parameter	Value	Reference
In vitro cytotoxicity assay	Peptide concentration for half-maximal lysis	10 ⁻¹⁰ to 10 ⁻¹¹ M	[9]

Experimental Protocols

Detailed methodologies for key experiments involving the Nucleoprotein (396-404) peptide are provided below. These protocols are synthesized from multiple research sources to provide a comprehensive guide.

Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol is used to identify and quantify NP(396-404)-specific CD8+ T cells based on their production of interferon-gamma (IFN-γ) upon peptide stimulation.

Materials:

- Single-cell suspension from spleen or other tissues of LCMV-infected mice.

- Complete RPMI-1640 medium.
- NP(396-404) peptide (FQPQNGQFI).
- Brefeldin A (e.g., GolgiPlug).
- Anti-mouse CD8 α antibody (fluorescently conjugated).
- Anti-mouse IFN- γ antibody (fluorescently conjugated).
- Fixation/Permeabilization buffers.
- Flow cytometer.

Procedure:

- Prepare a single-cell suspension from the desired tissue (e.g., spleen) of LCMV-infected mice.
- Adjust the cell concentration to 1×10^6 cells/well in a 96-well plate.
- Stimulate the cells with the NP(396-404) peptide at a final concentration of 1 $\mu\text{g/ml}$ for 5-6 hours at 37°C. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
- Add Brefeldin A at the beginning of the stimulation to inhibit cytokine secretion.
- After incubation, wash the cells and stain for the surface marker CD8 α .
- Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
- Stain for intracellular IFN- γ with a fluorescently conjugated antibody.
- Wash the cells and acquire the data on a flow cytometer.
- Analyze the data by gating on CD8+ lymphocytes and quantifying the percentage of IFN- γ -positive cells.

In Vivo Cytotoxicity Assay

This assay measures the cytotoxic T lymphocyte (CTL) activity against NP(396-404)-pulsed target cells in vivo.

Materials:

- Splenocytes from naïve C57BL/6 mice (for target cells).
- NP(396-404) peptide.
- Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., high and low).
- LCMV-infected recipient mice and control naïve mice.
- Flow cytometer.

Procedure:

- Prepare a single-cell suspension of splenocytes from a naïve C57BL/6 mouse.
- Divide the splenocytes into two populations.
- Pulse one population with the NP(396-404) peptide (1 µg/ml) for 1 hour at 37°C. The other population serves as the unpulsed control.
- Label the peptide-pulsed population with a high concentration of CFSE (CFSE^{high}) and the unpulsed population with a low concentration of CFSE (CFSE^{low}).
- Mix the two labeled populations at a 1:1 ratio.
- Inject the cell mixture intravenously into LCMV-infected and naïve control mice.
- After 16-24 hours, harvest spleens from the recipient mice and prepare single-cell suspensions.
- Analyze the cell populations by flow cytometry, gating on the CFSE-labeled cells.

- Calculate the percentage of specific lysis using the following formula: $[1 - (\text{ratio in infected} / \text{ratio in naïve})] \times 100$, where the ratio is $\%CFSE^{\text{high}} / \%CFSE^{\text{low}}$.

MHC Class I Tetramer Staining

This technique allows for the direct visualization and quantification of NP(396-404)-specific CD8+ T cells using fluorescently labeled MHC-peptide complexes.

Materials:

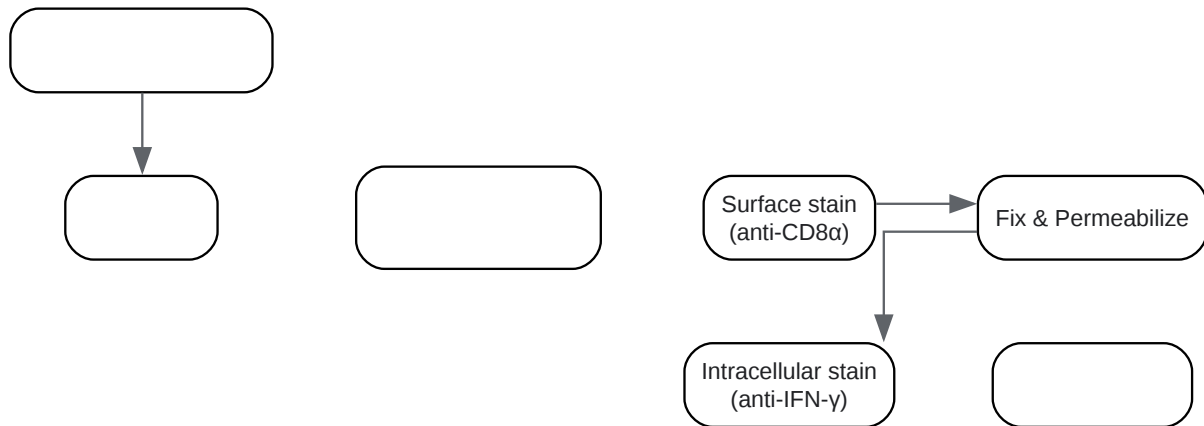
- Single-cell suspension from spleen, blood, or other tissues.
- H-2D(b) tetramer complexed with the NP(396-404) peptide, conjugated to a fluorochrome (e.g., PE or APC).
- Anti-mouse CD8 α antibody (fluorescently conjugated with a different fluorochrome).
- Flow cytometer.

Procedure:

- Prepare a single-cell suspension from the tissue of interest.
- Incubate approximately $1-2 \times 10^6$ cells with the H-2D(b)/NP(396-404) tetramer for 30-60 minutes at 37°C or room temperature in the dark.
- Wash the cells to remove unbound tetramer.
- Stain the cells with a fluorescently conjugated anti-CD8 α antibody for 30 minutes on ice.
- Wash the cells and resuspend in FACS buffer.
- Acquire the data on a flow cytometer.
- Analyze the data by gating on the CD8+ lymphocyte population and then quantifying the percentage of tetramer-positive cells.

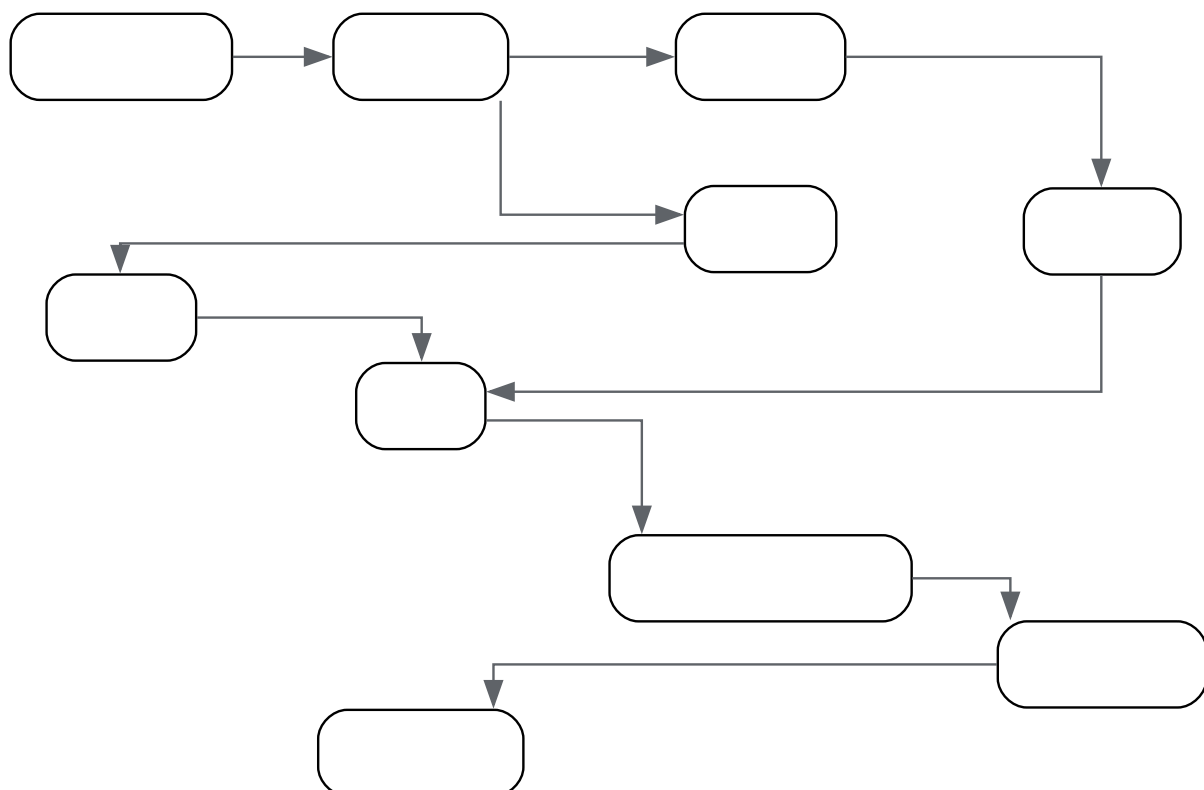
Visualizations

The following diagrams illustrate the workflows of the key experimental protocols described above.



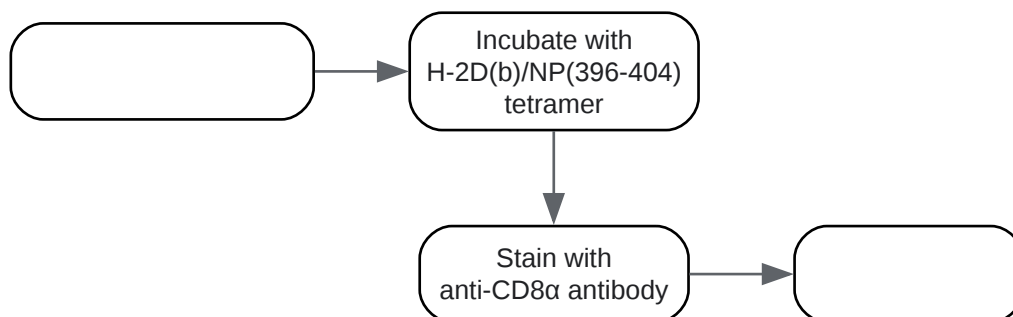
[Click to download full resolution via product page](#)

Caption: Workflow for Intracellular Cytokine Staining.



[Click to download full resolution via product page](#)

Caption: Workflow for In Vivo Cytotoxicity Assay.



[Click to download full resolution via product page](#)

Caption: Workflow for MHC Class I Tetramer Staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantitating the Magnitude of the Lymphocytic Choriomeningitis Virus-Specific CD8 T-Cell Response: It Is Even Bigger than We Thought - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. anilocus.com [anilocus.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Cutting Edge: Memory CD8 T Cell Maturation Occurs Independently of CD8αα - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 8. CD8+ T Cell Immunodominance in Lymphocytic Choriomeningitis Virus Infection Is Modified in the Presence of Toll-Like Receptor Agonists - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- [9. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Nucleoprotein (396-404) Peptide: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10831697/docs#nucleoprotein-396-404-peptide-a-technical-guide-for-researchers\]](https://www.benchchem.com/product/b10831697/docs#nucleoprotein-396-404-peptide-a-technical-guide-for-researchers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)